t Epitope,threonyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

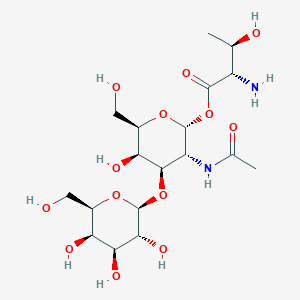

Molecular Formula |

C18H32N2O13 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3R)-2-amino-3-hydroxybutanoate |

InChI |

InChI=1S/C18H32N2O13/c1-5(23)9(19)16(29)33-17-10(20-6(2)24)15(12(26)8(4-22)30-17)32-18-14(28)13(27)11(25)7(3-21)31-18/h5,7-15,17-18,21-23,25-28H,3-4,19H2,1-2H3,(H,20,24)/t5-,7-,8-,9+,10-,11+,12+,13+,14-,15-,17-,18+/m1/s1 |

InChI Key |

WIKPGMYHZDKDBF-KPCFJFNASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C)N)O |

Canonical SMILES |

CC(C(C(=O)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Critical Role of Threonine in T-Cell Epitope Immunogenicity: A Technical Guide

Executive Summary: The immunogenicity of a T-cell epitope is a complex interplay of its ability to bind to Major Histocompatibility Complex (MHC) molecules and the subsequent recognition by a T-cell receptor (TCR). The amino acid threonine (Thr), with its polar side chain, plays a multifaceted and often critical role in both of these processes. This guide explores the nuanced functions of threonine as an MHC anchor and a TCR contact residue, the impact of its substitution on T-cell recognition, and the consequences of its post-translational modifications. Understanding these roles is paramount for researchers and professionals in vaccine design, immunotherapy, and drug development.

Introduction to T-Cell Epitopes and the Significance of Amino Acid Properties

T-cell activation is initiated by the interaction of a TCR with a peptide epitope presented by an MHC molecule on the surface of an antigen-presenting cell (APC). The specific amino acids composing the peptide are the primary determinants of this interaction. Peptides, typically 8-11 amino acids for MHC class I and 13-25 for MHC class II, contain specific residues that anchor the peptide into the MHC binding groove and other residues that are exposed for TCR interaction.[1][2][3]

Threonine's unique properties—a hydroxyl group-containing side chain that is polar but uncharged—allow it to form hydrogen bonds, act as a phosphorylation site, or be a target for O-linked glycosylation. These capabilities enable threonine to contribute to immunogenicity in several distinct ways.

Threonine as a Modulator of MHC Binding

The stability of the peptide-MHC (pMHC) complex is a crucial factor for T-cell activation. The strength of this binding is largely determined by "anchor residues" on the peptide that fit into specific pockets within the MHC groove.

-

Primary and Secondary Anchor Residues: While certain MHC alleles have well-defined primary anchor residues (e.g., Leucine or Valine at position 2 for HLA-A2), threonine can act as a crucial secondary anchor.[2][4] Its side chain can form hydrogen bonds with the MHC molecule, contributing to the overall stability of the complex. Even when not a primary anchor, substitutions at a threonine position can allosterically modulate the conformation of the pMHC complex, influencing TCR recognition.[5]

-

Impact of Threonine Substitution: Replacing a threonine at an anchor position can have dramatic effects. For instance, substituting threonine with a more hydrophobic residue like methionine or leucine can alter binding affinity.[5] These modifications, even if they do not significantly change the overall structure of the pMHC complex, can be sensed by TCRs in a highly receptor-dependent manner, sometimes strengthening the interaction and sometimes weakening it.[5]

Table 1: Impact of Threonine Substitution on TCR Affinity

| Epitope (gp100₂₀₉) | TCR Clone | p2 Residue | Affinity (K_D) | Fold Change vs. WT |

| Wild-Type (WT) | T4H2 | Threonine | Moderate-to-low | - |

| T2Met Variant | T4H2 | Methionine | Strong | ~40x stronger |

| WT | SILv44 | Threonine | - | - |

| T2Met Variant | SILv44 | Methionine | Weak | ~3x weaker |

| WT | R6C12 | Threonine | - | - |

| T2Met Variant | R6C12 | Methionine | Strong | ~2x stronger |

| (Data summarized from a study on gp100₂₀₉ peptide variants presented by HLA-A2, demonstrating TCR-dependent sensitivity to anchor modifications)[5] |

Threonine as a Key TCR Contact Residue

Residues of the peptide that point away from the MHC groove are available for direct contact with the TCR. Threonine frequently serves as a critical TCR contact residue.

-

Hydrogen Bonding and Polarity: The hydroxyl group of threonine's side chain is a potent hydrogen bond donor and acceptor. This allows for specific, stabilizing interactions with the complementarity-determining regions (CDRs) of the TCR. The polarity of threonine contributes to the overall shape and charge distribution of the epitope surface recognized by the TCR.

-

Hydrophobicity and Immunogenicity: Studies have shown a strong bias toward hydrophobic amino acids at TCR contact positions within immunogenic epitopes.[1] While threonine itself is polar, its presence can influence the local environment and the presentation of adjacent hydrophobic residues. Substituting a threonine can alter the steric and chemical properties of the interface, potentially ablating TCR recognition entirely, even if MHC binding is unaffected.[6]

Post-Translational Modifications: O-Glycosylation

Threonine residues are common sites for O-linked glycosylation, the attachment of a sugar moiety. This modification dramatically alters the epitope's structure and can lead to the generation of neoepitopes, particularly in cancer.

-

Conformational Rigidity: In mucin proteins, which are often overexpressed and aberrantly glycosylated in cancers, O-glycosylation at consecutive threonine motifs generates highly extended and rigid structures.[7][8]

-

Cancer Neoepitopes: Impaired or truncated O-glycosylation, common in cancer cells, creates novel epitopes that the immune system does not recognize as "self."[7][8] These glycopeptide neoepitopes can elicit potent anti-tumor immune responses, and autoantibodies against them can be detected in cancer patients.[8]

Visualizing Key Processes

To better understand the complex interactions and experimental approaches discussed, the following diagrams illustrate core concepts.

Experimental Protocols

A robust assessment of threonine's role in immunogenicity requires precise experimental techniques. Below are foundational protocols for the key assays involved.

MHC-Peptide Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a peptide to a purified, soluble MHC molecule.

Principle: A fluorescently labeled peptide of known high affinity (tracer) is displaced by the unlabeled test peptide (containing threonine or its variant). The change in the polarization of the emitted light upon tracer displacement is proportional to the amount of unbound tracer, allowing for the calculation of the test peptide's binding affinity (IC50).

Methodology:

-

Reagents: Purified, soluble MHC class I or II molecules, a high-affinity fluorescently labeled standard peptide, and the unlabeled test peptides.

-

Reaction Setup: A constant concentration of MHC molecules and the fluorescent tracer peptide are incubated in a binding buffer (e.g., PBS with a protease inhibitor).

-

Competition: Serial dilutions of the unlabeled test peptide are added to the MHC/tracer mixture in a microplate (e.g., a black 384-well plate).

-

Incubation: The plate is incubated at room temperature for a period sufficient to reach equilibrium (e.g., 24-48 hours), protected from light.

-

Measurement: The fluorescence polarization is read using a suitable plate reader.

-

Data Analysis: The data are plotted as fluorescence polarization versus peptide concentration. A sigmoidal dose-response curve is fitted to the data to determine the concentration of the test peptide that inhibits 50% of the tracer binding (IC50). Lower IC50 values indicate higher binding affinity.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of antigen-specific T-cells in response to epitope presentation.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity. This dilution can be tracked by flow cytometry to quantify proliferation.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or a purified T-cell population.

-

CFSE Labeling: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 μM. Incubate for 10-15 minutes at 37°C. Quench the reaction with fetal bovine serum.

-

Co-culture: Plate the CFSE-labeled T-cells with antigen-presenting cells (e.g., irradiated PBMCs or dendritic cells) that have been pulsed with the peptide of interest (the threonine-containing epitope or a control).

-

Incubation: Culture the cells for 4-6 days to allow for multiple rounds of cell division.

-

Staining & Acquisition: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD8, CD4) to identify the population of interest. Acquire data on a flow cytometer.

-

Data Analysis: Gate on the T-cell population of interest (e.g., CD3+/CD8+). A histogram of CFSE fluorescence will show distinct peaks, with each successive peak representing a generation of cell division. The percentage of divided cells is calculated.

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Principle: Cells are cultured on a surface coated with a capture antibody specific for a cytokine (e.g., IFN-γ). When a T-cell is activated by the presented epitope and secretes the cytokine, it is captured in the immediate vicinity. A second, detection antibody is used to visualize a "spot," where each spot represents a single cytokine-producing cell.

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) and incubate overnight at 4°C.

-

Cell Plating: Wash the plate and block with a serum-containing medium. Add responder cells (e.g., PBMCs) and stimulator cells (APCs pulsed with the test peptide).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection antibody.

-

Visualization: After washing, add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) followed by a precipitating substrate. This will form insoluble spots on the membrane.

-

Analysis: Wash and dry the plate. The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Conclusion and Future Directions

Threonine is a functionally versatile amino acid that can profoundly influence T-cell epitope immunogenicity. Its ability to act as both an MHC anchor and a TCR contact residue, combined with its susceptibility to post-translational modifications, makes it a key player in the immune response. A thorough understanding of its role, quantified through systematic substitution analysis and functional assays, is essential for designing effective peptide-based vaccines and immunotherapies. Future research should continue to explore the complex interplay between threonine modifications, pMHC dynamics, and the breadth of the responding TCR repertoire.

References

- 1. TCR contact residue hydrophobicity is a hallmark of immunogenic CD8+ T cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Structural Basis for the Restoration of TCR Recognition of an MHC Allelic Variant by Peptide Secondary Anchor Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structurally silent peptide anchor modifications allosterically modulate T cell recognition in a receptor-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steric recognition of T-cell receptor contact residues is required to map mutant epitopes by immunoinformatical programmes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [논문]Impaired O-Glycosylation at Consecutive Threonine TTX Motifs in Mucins Generates Conformationally Restricted Cancer Neoepitopes [scienceon.kisti.re.kr]

The Pivotal Role of Threonine Residues in Peptide-MHC Binding: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The interaction between peptides and Major Histocompatibility Complex (MHC) molecules is a cornerstone of adaptive immunity, dictating the activation of T cells against pathogens and cancerous cells. The specificity and stability of this binding are paramount, and the amino acid composition of the peptide plays a decisive role. Among these, threonine residues often have outsized significance. Due to its unique physicochemical properties—possessing a hydroxyl group on a short, aliphatic side chain—threonine can act as a critical anchor residue, form stabilizing hydrogen bonds within the MHC binding groove, and allosterically modulate T cell receptor (TCR) recognition. Understanding the precise role of threonine is therefore essential for epitope prediction, the design of peptide-based vaccines, and the development of novel immunotherapies. This technical guide provides an in-depth analysis of the significance of threonine residues, summarizes quantitative binding data, details key experimental protocols for investigation, and visualizes the associated biological and experimental workflows.

Introduction to Peptide-MHC Binding

The adaptive immune system's ability to recognize and eliminate threats relies on the presentation of short peptide fragments by MHC molecules on the cell surface. MHC Class I molecules typically present peptides 8-10 amino acids long, derived from endogenous proteins, to CD8+ cytotoxic T cells.[1] In contrast, MHC Class II molecules present longer peptides (13-25 amino acids) from exogenous sources to CD4+ helper T cells.[1][2]

The binding of a peptide to an MHC molecule occurs within a specialized peptide-binding groove.[1] The interaction is stabilized by specific amino acids within the peptide, known as anchor residues , whose side chains fit into corresponding pockets within the groove.[1][3][4] The specific amino acids preferred at these anchor positions define the binding motif for a particular MHC allele.[3][4] The threonine residue, owing to its distinct structure, frequently serves as a key component of these binding motifs.

The Physicochemical Significance of Threonine in the Peptide Binding Groove

Threonine as an Anchor Residue

Threonine can function as a primary or secondary anchor residue for both MHC Class I and Class II molecules.[4][5] For MHC Class I, anchor residues are typically at position 2 (P2) and the C-terminus (PΩ) of the nonameric peptide.[6] For MHC Class II, which has an open-ended groove, anchor interactions are distributed along the peptide core, often at positions P1, P4, P6, and P9.[7][8]

The preference for threonine in an anchor pocket is determined by the pocket's size, shape, and chemical environment. Polar residues like threonine are often accommodated in pockets that can form favorable interactions with its hydroxyl group.[5] However, in some contexts, threonine can be a suboptimal anchor, and replacing it with a more hydrophobic residue (a "heteroclitic" peptide) can dramatically increase binding affinity, a strategy often employed in vaccine design.[9]

The Crucial Role of Hydrogen Bonding

A defining feature of threonine is its side-chain hydroxyl (-OH) group, which is an excellent hydrogen bond donor and acceptor. This allows threonine to form a network of stabilizing hydrogen bonds with conserved residues in the MHC binding groove.[6][10] These interactions, which supplement the hydrogen bonds formed by the peptide backbone, are critical for the overall stability of the peptide-MHC (pMHC) complex.[11][12] For instance, structural studies have shown that the hydroxyl-containing side chain of a serine (chemically similar to threonine) at a P2 anchor position can form direct hydrogen bonds with MHC residues at the base of the binding pocket and indirect, water-mediated bonds with other residues, creating a stable chemical environment.[4]

Impact on T-Cell Receptor (TCR) Recognition

While anchor residues are often buried within the MHC groove and not in direct contact with the TCR, their identity can profoundly influence TCR recognition through allosteric effects.[4][9] The substitution of an anchor residue, such as threonine, can:

-

Modulate pMHC Stability: A more stable pMHC complex has a longer half-life on the cell surface, increasing the probability of TCR engagement.

-

Alter Peptide Conformation: Changes in anchor interactions can subtly alter the conformation of the peptide backbone and the orientation of the solvent-exposed side chains that are directly recognized by the TCR.

-

Induce Allosteric Changes in the MHC: Even structurally silent anchor modifications can induce dynamic, "through-protein" changes that are sensed by the TCR at distant sites.[9]

A striking example is that a viral escape mutation replacing a threonine anchor with asparagine can lead to a complete loss of T cell recognition, demonstrating the critical role of this single residue.

Post-Translational Modifications (PTMs)

Up to 90% of human proteins are subject to post-translational modifications (PTMs), which can alter their antigenicity.[13][14] Threonine residues are common sites for PTMs, most notably phosphorylation. Such modifications can create neoepitopes that are recognized as foreign by the immune system, potentially breaking self-tolerance and triggering autoimmunity.[14][15][16] PTMs can alter protein processing by cellular proteases and change how a peptide fits within the MHC binding groove, thereby generating a novel set of presented antigens.[14]

Quantitative Analysis of Threonine-Mediated Binding

The binding affinity of a peptide to an MHC molecule is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the binding of a standard high-affinity probe peptide by 50%.[17][18] Lower IC50 values indicate higher binding affinity. For MHC Class I, an IC50 threshold of 500 nM is often used to identify physiologically relevant binders.[19][20][21]

The table below provides a representative summary illustrating how substitutions at a threonine anchor position can impact MHC binding affinity.

| Peptide Name | Sequence (9-mer) | MHC Allele | Anchor Position | Key Residue | IC50 (nM) | Binding Strength | Reference Principle |

| WT Peptide | IT DQEAYAF | HLA-A02:01 | P2 | Threonine (T) | 850 | Weak/Non-binder | [9][19] |

| T2M Variant | IM DQEAYAF | HLA-A02:01 | P2 | Methionine (M) | 45 | Strong | [9] |

| T2L Variant | IL DQEAYAF | HLA-A*02:01 | P2 | Leucine (L) | 20 | Strong | [9] |

This table is illustrative, based on principles described in the cited literature where suboptimal threonine anchors are replaced by preferred hydrophobic residues like methionine or leucine to enhance binding affinity for HLA-A02:01.*[9]

Key Experimental Protocols for Studying Peptide-MHC Interactions

Investigating the role of threonine or any other residue in pMHC binding requires a suite of biophysical and immunological techniques. Detailed protocols for three cornerstone experiments are provided below.

Protocol: In Vitro Peptide-MHC Binding Affinity Assay (Fluorescence Polarization)

This high-throughput assay measures peptide binding in a competition format.[17][18][22]

Principle: A small, fluorescently labeled peptide ("probe") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large MHC molecule, its tumbling slows dramatically, increasing polarization. An unlabeled test peptide competes for binding, displacing the probe and causing a measurable decrease in polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare soluble, recombinant MHC molecules of the desired allele.

-

Synthesize a high-affinity, fluorescently labeled probe peptide and the unlabeled competitor peptides to be tested.

-

Prepare an assay buffer (e.g., PBS with a non-ionic detergent like 0.05% Tween-20).

-

-

Assay Setup (96- or 384-well plate):

-

Add a fixed, optimized concentration of MHC molecules (e.g., 100 nM) to each well.[17]

-

Add a fixed, low concentration of the fluorescent probe peptide (e.g., 25 nM) to each well.[17]

-

Add serial dilutions of the unlabeled competitor peptides to the wells. Include controls for no competition (MHC + probe only) and no binding (probe only).

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.[17]

-

-

Measurement:

-

Read the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of competitor peptide that reduces the probe's binding by 50%.[17]

-

Figure 1. Workflow for determining peptide-MHC binding affinity using a fluorescence polarization assay.

Protocol: Identification of Naturally Presented Peptides (Immunopeptidomics via LC-MS/MS)

This protocol identifies the repertoire of peptides naturally processed and presented by MHC molecules on the surface of cells.[23][24][25][26]

Principle: MHC-peptide complexes are isolated from cell lysates using immunoaffinity purification. The bound peptides are then eluted and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology:

-

Cell Lysis:

-

Harvest a large number of cells (typically >1x10⁸) and lyse them using a mild, non-denaturing detergent buffer containing protease inhibitors to preserve the pMHC complexes.[25]

-

-

Immunoaffinity Purification:

-

Prepare an affinity column by coupling an MHC allele-specific monoclonal antibody (e.g., W6/32 for HLA-A, B, C) to protein A/G beads.

-

Pass the cell lysate over the affinity column to capture the pMHC complexes.[26]

-

Wash the column extensively with a series of buffers to remove non-specifically bound proteins.

-

-

Peptide Elution:

-

Elute the pMHC complexes from the antibody beads.

-

Dissociate the peptides from the MHC molecules using acid treatment (e.g., 10% acetic acid or 1% trifluoroacetic acid).[26]

-

-

Peptide Separation and Cleanup:

-

Separate the low-molecular-weight peptides from the larger MHC heavy and light chains using a size-exclusion filter or reversed-phase chromatography.

-

-

LC-MS/MS Analysis:

-

Inject the purified peptide fraction into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).[27]

-

Peptides are separated by hydrophobicity and then ionized and fragmented in the mass spectrometer to generate tandem mass spectra (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database to identify the amino acid sequences of the presented peptides.

-

Figure 2. General workflow for the identification of naturally processed MHC-associated peptides.

Protocol: Structural Analysis of pMHC Complexes (X-ray Crystallography)

This technique provides an atomic-resolution view of the interactions between a peptide and the MHC binding groove.[28][29]

Principle: A highly pure and concentrated sample of the pMHC complex is induced to form a well-ordered crystal. The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex can be built and refined.[30]

High-Level Methodology:

-

Protein-Peptide Complex Formation: Refold the MHC heavy and light chains in the presence of a high concentration of the peptide of interest to form a stable complex. Purify the complex to homogeneity.

-

Crystallization:

-

Screen a wide range of conditions (precipitants, pH, temperature, additives) to find one that promotes the growth of single, well-diffracting crystals.[31] The hanging drop vapor diffusion method is commonly used.[31]

-

Alternatively, grow crystals of the MHC molecule with a weakly binding peptide and then soak these crystals in a solution containing the peptide of interest.[28]

-

-

Data Collection:

-

Harvest and cryo-protect a suitable crystal.

-

Expose the crystal to a synchrotron X-ray source and collect the diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the phase problem to generate an electron density map.

-

Build an atomic model of the pMHC complex into the map and refine it to achieve the best possible fit with the experimental data.

-

-

Structural Analysis:

-

Analyze the final structure to identify key interactions, such as hydrogen bonds and van der Waals contacts, between the threonine residue and the MHC binding pocket.[28]

-

Signaling Pathway Context and Visualizations

The binding of a peptide to an MHC molecule is a critical step in the broader antigen presentation pathway, which ultimately determines whether a T cell becomes activated.

Figure 3. Simplified diagram of the MHC Class I antigen presentation pathway.

The significance of threonine is rooted in its fundamental chemical properties, which translate directly into critical biological functions and outcomes.

Figure 4. Logical flow from threonine's properties to its immunological impact.

Conclusion and Future Directions

Threonine residues are key modulators of peptide-MHC interactions. Their ability to serve as anchor residues, form stabilizing hydrogen bonds, and influence TCR recognition makes them critical determinants of T cell epitope selection. For researchers in immunology and professionals in drug development, a deep understanding of these interactions is vital for accurately predicting immunogenic epitopes and for the rational design of peptide-based vaccines and immunotherapies.

Future research should focus on creating more comprehensive quantitative datasets to refine predictive algorithms for threonine-containing peptides. Furthermore, the systematic investigation of post-translationally modified threonine residues in immunopeptidomes, particularly in the context of cancer and autoimmune disease, represents a promising frontier.[15][32] Developing advanced mass spectrometry and structural biology techniques will be essential to unraveling the full complexity of how these modified peptides are presented and recognized by the immune system.

References

- 1. youtube.com [youtube.com]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. Structural Basis for the Restoration of TCR Recognition of an MHC Allelic Variant by Peptide Secondary Anchor Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A negatively charged anchor residue promotes high affinity binding to the MHC class II molecule I-Ak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tools.iedb.org [tools.iedb.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Hydrogen bonding between cytosine and peptides of threonine or serine: is it relevant to the origin of the genetic code? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disruption of Hydrogen Bonds between Major Histocompatibility Complex Class II and the Peptide N-Terminus Is Not Sufficient to Form a Human Leukocyte Antigen-DM Receptive State of Major Histocompatibility Complex Class II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Autoantigenesis: The evolution of protein modifications in autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Implications of Post-Translational Modifications in Autoimmunity with Emphasis on Citrullination, Homocitrullination and Acetylation for the Pathogenesis, Diagnosis and Prognosis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Peptide Binding to MHC Class II Molecules by Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. help.iedb.org [help.iedb.org]

- 20. Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. help.iedb.org [help.iedb.org]

- 22. researchgate.net [researchgate.net]

- 23. High-Throughput, Fast, and Sensitive Immunopeptidomics Sample Processing for Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 24. Immunopeptidomics: Isolation of Mouse and Human MHC Class I- and II-Associated Peptides for Mass Spectrometry Analysis [jove.com]

- 25. researchgate.net [researchgate.net]

- 26. Immunopeptidomics Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. Immunopeptidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]

- 28. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 30. phys.libretexts.org [phys.libretexts.org]

- 31. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 32. bohrium.com [bohrium.com]

The Structural Imperative of Threonine in T-Cell Epitopes: A Technical Guide for Immunogenicity and Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The immunogenicity of therapeutic proteins and vaccine candidates is a critical determinant of their safety and efficacy. At the heart of this immune response lies the recognition of short peptide fragments—T-cell epitopes—by T-cell receptors (TCRs). The specific amino acid sequence of these epitopes dictates their binding affinity to Major Histocompatibility Complex (MHC) molecules and the avidity of their interaction with TCRs. This technical guide provides an in-depth analysis of the structural importance of a single amino acid, threonine, in the context of T-cell epitopes. Through its unique physicochemical properties—a hydroxyl group capable of hydrogen bonding and a Cβ-branched side chain—threonine plays a multifaceted role in epitope presentation and recognition. This document synthesizes structural data, quantitative binding and activation data, and detailed experimental protocols to provide a comprehensive resource for researchers in immunology and drug development.

Introduction: The Pivotal Role of Epitope Structure in T-Cell Activation

T-cell activation is initiated by the trimolecular interaction between a TCR, a peptide epitope, and an MHC molecule on the surface of an antigen-presenting cell (APC). The specificity and affinity of this interaction are paramount in determining the magnitude and nature of the downstream immune response. Even single amino acid substitutions within an epitope can drastically alter its immunogenic potential. Threonine, with its polar, uncharged side chain containing a hydroxyl group, and its Cβ-branched structure, can serve as a critical determinant in this process. Its structural contributions can be broadly categorized into three areas:

-

MHC Anchor Residue: Threonine can act as an anchor residue, its side chain fitting into specific pockets of the MHC binding groove, thereby stabilizing the peptide-MHC (pMHC) complex.

-

TCR Contact Residue: The hydroxyl group of threonine can form crucial hydrogen bonds with the TCR, contributing significantly to the binding affinity and specificity of the TCR-pMHC interaction.

-

Post-Translational Modifications (PTMs): Threonine residues within epitopes can be phosphorylated, creating neo-epitopes that can alter TCR recognition and potentially trigger different T-cell responses.

This guide will explore these roles through a representative case study, detailed experimental methodologies, and visualizations of the underlying biological and experimental processes.

The Structural Contribution of Threonine: A Molecular Perspective

The threonine side chain's ability to participate in hydrogen bonding via its hydroxyl group, coupled with the steric constraints imposed by its Cβ-branched structure, makes it a versatile player in molecular interactions.

Threonine as an MHC Anchor Residue

The stability of the pMHC complex is a prerequisite for effective T-cell activation. Peptides bind to MHC molecules through specific anchor residues that fit into pockets within the MHC binding groove. While hydrophobic residues are common anchors, the polar nature of threonine can also be accommodated in certain MHC alleles. The hydroxyl group can form hydrogen bonds with residues in the MHC pocket, contributing to the overall binding affinity.

Threonine as a Key TCR Contact Residue

When exposed on the surface of the pMHC complex, threonine can directly interact with the complementarity-determining regions (CDRs) of the TCR. The hydroxyl group is a potent hydrogen bond donor and acceptor, allowing for precise and stable interactions with amino acid side chains on the TCR. For example, a threonine at position 4 (P4) of an epitope could form a hydrogen bond with a tyrosine residue in the CDR3 loop of a TCR, significantly enhancing the binding affinity.

A hypothetical mutation of this threonine to a valine, which has a similarly sized but nonpolar, hydrophobic side chain, would abrogate this hydrogen bond. This loss of a key interaction would be expected to decrease the TCR-pMHC binding affinity and, consequently, reduce T-cell activation.

Quantitative Analysis of Threonine's Impact on Immunogenicity

To illustrate the functional consequences of threonine's structural role, we present a representative case study summarizing quantitative data from hypothetical experiments. These experiments compare a wild-type viral epitope containing a critical threonine residue to a mutant version where the threonine has been substituted with valine.

Table 1: Peptide-MHC Binding Affinity

This table summarizes the results of a competitive binding assay to determine the concentration of peptide required to inhibit the binding of a standard high-affinity peptide to the HLA-A*02:01 molecule by 50% (IC50). Lower IC50 values indicate higher binding affinity.

| Epitope Sequence | Amino Acid at Position 4 | MHC Allele | IC50 (nM) | Fold Change in Affinity |

| GLT FGWAI | Threonine (Wild-Type) | HLA-A02:01 | 50 | - |

| GLV FGWAI | Valine (Mutant) | HLA-A02:01 | 450 | 9-fold decrease |

Table 2: T-Cell Activation

This table shows the results of an in vitro T-cell activation assay, measuring the concentration of peptide required to elicit a half-maximal response (EC50) from a T-cell clone specific for the wild-type epitope. The response is quantified by measuring IFN-γ secretion in an ELISpot assay.

| Epitope Sequence | Amino Acid at Position 4 | T-Cell Response (EC50, µM) | IFN-γ Spot Forming Units (SFU) per 10^6 Cells at 1 µM Peptide |

| GLT FGWAI | Threonine (Wild-Type) | 0.1 | 500 |

| GLV FGWAI | Valine (Mutant) | 15 | 50 |

The data clearly indicate that the single T-to-V substitution significantly reduces both the binding affinity to the MHC molecule and the subsequent activation of T-cells.

Post-Translational Modification: Threonine Phosphorylation

Threonine residues within T-cell epitopes can be subject to phosphorylation by cellular kinases. This modification adds a bulky, negatively charged phosphate group, which can dramatically alter the epitope's interaction with both the MHC molecule and the TCR.

-

Impact on MHC Binding: Phosphorylation can either enhance or inhibit MHC binding depending on the specific location of the threonine and the nature of the MHC binding groove. In some cases, the phosphate group can interact with positively charged residues in the MHC molecule, creating a new anchor point.

-

Creation of Neo-Epitopes: A phosphorylated peptide can be seen as a "neo-epitope" by the immune system. T-cells that are tolerant to the unphosphorylated version of the peptide may recognize and respond to the phosphorylated form, a phenomenon of particular interest in cancer immunology where aberrant phosphorylation is common.

The signaling pathways downstream of TCR engagement are complex cascades of phosphorylation events, often involving serine/threonine kinases.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to generate the quantitative data presented in this guide.

Peptide-MHC Binding Assay (Competitive ELISA)

This protocol is used to determine the relative binding affinity (IC50) of a test peptide to a specific MHC molecule.

-

Plate Coating: High-binding 96-well plates are coated with a specific purified HLA-A*02:01/peptide complex overnight at 4°C.

-

Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Wells are blocked with a blocking buffer (e.g., PBS with 2% BSA) for 2 hours at room temperature.

-

Competition: A standard biotinylated reference peptide is mixed with serial dilutions of the test peptide (wild-type threonine or mutant valine). This mixture is added to the wells and incubated for 2 hours.

-

Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added and incubated for 1 hour.

-

Development: A substrate solution (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated as the concentration of the test peptide that causes a 50% reduction in the signal from the reference peptide.

In Vitro T-Cell Activation Assay (ELISpot)

This protocol quantifies the number of antigen-specific T-cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation.

-

Plate Preparation: A 96-well PVDF membrane plate is coated with a capture antibody specific for IFN-γ and incubated overnight.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) containing the T-cell clone of interest are added to the wells.

-

Stimulation: Serial dilutions of the wild-type or mutant peptide are added to the wells to stimulate the T-cells.

-

Incubation: The plate is incubated for 18-24 hours to allow for cytokine secretion.

-

Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.

-

Spot Development: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.

-

Analysis: The spots are counted using an automated ELISpot reader. The EC50 is calculated as the peptide concentration that induces 50% of the maximum spot-forming units.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the kinetics (on-rate, k_a, and off-rate, k_d) and affinity (K_D) of the TCR-pMHC interaction.

-

Chip Preparation: A sensor chip is functionalized, and the pMHC complex (either with the wild-type or mutant peptide) is immobilized on the surface.

-

Analyte Injection: Purified, soluble TCR is flowed over the chip surface at various concentrations.

-

Data Collection: The change in the refractive index at the surface, which is proportional to the mass of bound TCR, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

X-ray Crystallography for Structural Analysis

This technique provides a high-resolution, three-dimensional structure of the TCR-pMHC complex.

-

Protein Production: Soluble forms of the TCR and the pMHC complex are expressed (e.g., in E. coli or insect cells) and purified.

-

Complex Formation: The purified TCR and pMHC are mixed in stoichiometric amounts to form the trimolecular complex.

-

Crystallization: The complex is subjected to a wide range of crystallization screening conditions (varying precipitants, pH, and temperature) to obtain diffraction-quality crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data are processed to determine the electron density map, from which an atomic model of the complex is built and refined. This model reveals the precise atomic interactions, including hydrogen bonds involving the threonine residue.

Conclusion and Implications for Drug Development

The structural and functional importance of threonine in T-cell epitopes is a clear example of how subtle changes in amino acid composition can have profound effects on immunogenicity. For researchers in drug development and vaccine design, this has several key implications:

-

Epitope Prediction and De-immunization: In silico algorithms for predicting T-cell epitopes should be refined to accurately model the contributions of polar residues like threonine, including their potential for hydrogen bonding. During de-immunization efforts, where immunogenic epitopes are mutated to reduce T-cell responses, substituting a critical threonine may be a highly effective strategy.

-

Vaccine Design: Conversely, for vaccine development, the inclusion or strategic placement of threonine residues in epitope design could be used to enhance immunogenicity by creating strong TCR contacts.

-

Targeting Phospho-epitopes: The aberrant phosphorylation of proteins in cancer cells creates a unique set of targets for immunotherapy. Understanding how threonine phosphorylation impacts MHC binding and TCR recognition is crucial for the development of cancer vaccines and T-cell therapies directed against these neo-epitopes.

discovery of threonine-dependent T-cell epitopes

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

T-cells play a crucial role in the adaptive immune system by identifying and eliminating cells that display foreign or aberrant peptides on their surface. These peptides, known as T-cell epitopes, are short fragments of proteins presented by Major Histocompatibility Complex (MHC) molecules. While T-cells are tolerant to self-peptides, post-translational modifications (PTMs) can create novel epitopes, or neo-epitopes, that the immune system recognizes as foreign, leading to an immune response.

One such critical modification is the phosphorylation of threonine residues. Threonine, an essential amino acid discovered by William C. Rose, possesses a hydroxyl side-chain that is a substrate for threonine kinases.[1][2] This phosphorylation can alter the peptide's conformation and charge, enabling it to bind to MHC molecules with new affinity or to be recognized by a different repertoire of T-cell receptors (TCRs). The study of these threonine-dependent epitopes is vital for understanding autoimmune diseases, cancer immunology, and the immunogenicity of therapeutic proteins.[3]

This guide provides a technical overview of the core methodologies used to discover and validate threonine-dependent T-cell epitopes, details the signaling pathways involved in their recognition, and presents a framework for organizing the associated quantitative data.

Core Methodologies for Discovery and Validation

The is a multi-step process that involves identifying the modified peptide, validating its interaction with MHC molecules, and confirming its ability to elicit a T-cell response.

Experimental Workflow Overview

The overall process integrates proteomics, immunology, and bioinformatics to move from a complex protein mixture to a validated, immunogenic epitope.

References

The Non-Canonical Role of Threonyl-tRNA Synthetase in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetases (aaRSs) are ubiquitously expressed, essential enzymes that catalyze the first step of protein synthesis. Their canonical function involves charging transfer RNAs (tRNAs) with their cognate amino acids, ensuring the fidelity of genetic code translation. However, a growing body of evidence reveals that many aaRSs possess non-canonical functions, acting as signaling molecules in diverse cellular processes, including angiogenesis, inflammation, and immunity.[1][2][3] This technical guide focuses on the non-translational role of threonyl-tRNA synthetase (TARS), a class II aaRS, in the context of the immune system. Specifically, it elucidates the indirect mechanism by which extracellular TARS promotes T-cell activation and T helper type 1 (Th1) cell differentiation through the activation of dendritic cells (DCs). This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to this non-canonical function.

Introduction: Beyond Protein Synthesis

Threonyl-tRNA synthetase (TARS) is fundamentally responsible for ligating the amino acid threonine to its corresponding tRNAThr, a critical step for incorporating threonine into nascent polypeptide chains.[4][5] In eukaryotes, this function is carried out by the cytoplasmic TARS1 and the mitochondrial TARS2.[1] Beyond this core enzymatic activity, TARS has been identified as a secreted protein with cytokine-like properties.[6][7] Secreted TARS has been detected in the sera of patients with autoimmune diseases and is released by endothelial cells in response to inflammatory signals like TNF-α.[6][7] This extracellular activity places TARS as a modulator of the immune response, with a specific role in shaping T-cell-mediated immunity.

The TARS-Dendritic Cell Axis in T-Cell Activation

Current research indicates that the primary non-canonical function of TARS in T-cell activation is indirect, mediated through its potent effects on dendritic cells (DCs), the most powerful antigen-presenting cells (APCs). Extracellular TARS induces the maturation and activation of DCs, which in turn orchestrate the differentiation of naive CD4+ T-cells into a pro-inflammatory Th1 lineage.[6][7][8]

Signaling Pathway in Dendritic Cells

The interaction of extracellular TARS with DCs initiates a signaling cascade that culminates in DC maturation and the production of key polarizing cytokines.[1][6][8]

-

DC Maturation: Treatment of bone marrow-derived or splenic DCs with TARS leads to a significant upregulation of cell-surface activation markers, including the co-stimulatory molecules CD40, CD80, and CD86, as well as MHC class II molecules. This phenotypic change is characteristic of mature, activated DCs capable of priming naive T-cells.[6][7]

-

MAPK and NF-κB Activation: TARS triggers the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and JNK, within DCs.[1]

-

IL-12 Production: The activation of the MAPK pathway serves as an upstream regulator for the canonical NF-κB signaling pathway. This results in the degradation of IκB proteins and the subsequent nuclear translocation of the NF-κB p65 subunit.[6][8] This transcription factor drives the expression of pro-inflammatory cytokines, most notably a significant increase in Interleukin-12 (IL-12) production.[6][8]

-

Th1 Polarization: The IL-12 secreted by TARS-activated DCs is the critical factor that directs the differentiation of naive CD4+ T-cells into IFN-γ-producing Th1 cells. This effect is abrogated by the addition of a neutralizing anti-IL-12 antibody, confirming the central role of this cytokine in the TARS-mediated Th1 response.[6][8]

References

- 1. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Editorial: Noncanonical functions of Aminoacyl-tRNA synthetases [frontiersin.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Threonine—tRNA ligase - Wikipedia [en.wikipedia.org]

- 6. Threonyl-tRNA Synthetase Promotes T Helper Type 1 Cell Responses by Inducing Dendritic Cell Maturation and IL-12 Production via an NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Threonyl-tRNA Synthetase Promotes T Helper Type 1 Cell Responses by Inducing Dendritic Cell Maturation and IL-12 Production via an NF-κB Pathway [frontiersin.org]

- 8. Threonyl-tRNA Synthetase Promotes T Helper Type 1 Cell Responses by Inducing Dendritic Cell Maturation and IL-12 Production via an NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Threonine Phosphorylation on Epitope Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, localization, and interaction. Among these, phosphorylation, the reversible addition of a phosphate group to serine, threonine, or tyrosine residues, stands out as a ubiquitous and crucial mechanism in cellular signaling.[1] This guide focuses on the impact of threonine phosphorylation on epitope recognition by antibodies and T-cell receptors (TCRs). Understanding how this specific modification alters the molecular landscape of an epitope is paramount for the fields of immunology, diagnostics, and therapeutic development. Threonine phosphorylation can create neoantigens, modulate binding affinities by orders of magnitude, and ultimately dictate the nature and strength of an immune response or the efficacy of a targeted drug.[2] This document provides an in-depth technical overview of the core principles, experimental methodologies, and practical implications of threonine phosphorylation in epitope recognition.

The Structural and Functional Consequences of Threonine Phosphorylation

The addition of a bulky, negatively charged phosphate group to a threonine residue can dramatically alter the physicochemical properties of a protein surface. This modification can lead to significant conformational changes, creating or disrupting molecular interactions that are fundamental to epitope recognition.

Impact on Antibody Recognition:

Antibodies can be generated to specifically recognize phosphorylated threonine residues. These "phospho-specific" antibodies are invaluable tools for tracking protein activity and are broadly categorized as:

-

Site-specific: Recognizing a phosphorylated threonine within a specific amino acid sequence.

-

Motif-specific: Binding to a phosphorylated threonine within a consensus sequence shared by multiple proteins.

-

Context-independent: Recognizing any phosphorylated threonine residue, regardless of the surrounding amino acids.[3]

The generation of a phospho-epitope can either enhance or diminish antibody binding. In some cases, the phosphate group is an integral part of the epitope, forming direct hydrogen bonds with the antibody's complementarity-determining regions (CDRs). In other instances, phosphorylation can induce conformational changes that either expose a previously hidden epitope or mask an existing one.

Impact on T-Cell Receptor (TCR) Recognition:

T-cell recognition of antigens is mediated by the interaction of the TCR with a peptide fragment presented by a Major Histocompatibility Complex (MHC) molecule.[4] Threonine phosphorylation of these presented peptides can have a profound impact on T-cell activation by:

-

Altering MHC Binding: Phosphorylation can significantly increase the binding affinity of a peptide to the MHC molecule, leading to the presentation of novel, "phospho-neoantigens" on the cell surface. This is particularly relevant in cancer, where aberrant kinase activity can lead to the presentation of tumor-specific phosphopeptides.[2]

-

Directly Engaging the TCR: The solvent-exposed phosphate group on the peptide-MHC complex can serve as a direct contact point for the TCR, influencing the specificity and affinity of the interaction.[2] This can lead to the activation of T-cells that would not recognize the non-phosphorylated version of the peptide.

Quantitative Analysis of Binding Affinity

The impact of threonine phosphorylation on epitope recognition is often quantified by measuring the change in binding affinity (dissociation constant, Kd). A lower Kd value indicates a stronger binding interaction. The following table summarizes quantitative data from the literature, highlighting the significant changes in binding affinity upon threonine phosphorylation.

| Protein/Peptide | Interacting Partner | Phosphorylation Site(s) | Binding Affinity (Kd) of Non-Phosphorylated Epitope | Binding Affinity (Kd) of Phosphorylated Epitope | Fold Change in Affinity | Reference(s) |

| Tau (residues 195-214) | AT8 Monoclonal Antibody | pS202/pT205 | Weak/Undetectable | Sub-micromolar | Significant increase | [5] |

| Tau (residues 195-214) | AT8 Monoclonal Antibody | pS202/pT205/pS208 | Weak/Undetectable | 21 nM (for full PHF-tau) | 30-fold stronger than pS202/pT205 peptide | [6] |

| c-Cbl TKB domain binding peptide (from Sprouty2) | c-Cbl TKB domain | Single Tyrosine Phosphorylation | 0.31 µM | 3.83 µM (with additional Ser/Thr phosphorylation) | 12-fold decrease | [7] |

| Calmodulin-derived peptide | Uranyl Ion (U(VI)) | Threonine | Low affinity | 0.25 ± 0.06 nM | ~100-fold increase | [8] |

Experimental Protocols

Accurate assessment of the impact of threonine phosphorylation requires robust experimental methodologies. Below are detailed protocols for key techniques used in this field.

Phosphopeptide Enrichment for Mass Spectrometry

To identify and quantify threonine-phosphorylated peptides from complex biological samples, enrichment is a critical first step. Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique.

Protocol: IMAC-based Phosphopeptide Enrichment

Reagents:

-

IMAC Loading Buffer: 80% acetonitrile (ACN), 5% trifluoroacetic acid (TFA), 0.1 M glycolic acid

-

Washing Buffer 1: 80% ACN, 5% TFA, 0.1 M glycolic acid

-

Washing Buffer 2: 80% ACN, 1% TFA

-

Washing Buffer 3: 10% ACN, 0.2% TFA

-

Elution Buffer: 1% NH₄OH

-

IMAC beads (e.g., Fe-NTA)

Procedure:

-

Sample Preparation: Start with a tryptic digest of your protein sample. Acidify the sample with TFA to a final concentration of 1%.

-

Bead Equilibration: a. Transfer the desired amount of IMAC beads to a microcentrifuge tube. b. Wash the beads twice with IMAC Loading Buffer. c. Resuspend the beads in IMAC Loading Buffer.

-

Phosphopeptide Binding: a. Add the acidified peptide sample to the equilibrated beads. b. Incubate for 30 minutes at room temperature with gentle mixing.

-

Washing: a. Centrifuge to pellet the beads and discard the supernatant. b. Wash the beads sequentially with Washing Buffer 1, Washing Buffer 2, and Washing Buffer 3. Perform each wash twice.

-

Elution: a. Add Elution Buffer to the beads. b. Incubate for 15 minutes at room temperature with gentle mixing. c. Centrifuge and collect the supernatant containing the enriched phosphopeptides.

-

Sample Preparation for Mass Spectrometry: a. Acidify the eluted phosphopeptides with formic acid. b. Desalt the sample using a C18 StageTip. c. The sample is now ready for LC-MS/MS analysis.[9]

Western Blotting for Phospho-Threonine Proteins

Western blotting with phospho-specific antibodies is a cornerstone technique for detecting and semi-quantifying changes in protein phosphorylation.

Protocol: Phospho-Specific Western Blot

Reagents:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

-

SDS-PAGE Sample Buffer (2x): with β-mercaptoethanol or DTT.

-

Transfer Buffer: Tris-glycine with 20% methanol.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[10]

-

Primary Antibody Dilution Buffer: 5% BSA in TBST.

-

Wash Buffer: TBST.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) Substrate.

Procedure:

-

Sample Preparation: a. Lyse cells or tissues in ice-cold Lysis Buffer. b. Determine protein concentration using a BCA assay. c. Mix equal amounts of protein lysate with 2x SDS-PAGE Sample Buffer. d. Denature samples by heating at 95°C for 5 minutes.[10]

-

SDS-PAGE and Transfer: a. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. b. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: a. Block the membrane in Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the phospho-threonine specific primary antibody (diluted in Primary Antibody Dilution Buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with Wash Buffer. b. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Wash Buffer with 5% non-fat dry milk) for 1 hour at room temperature.

-

Detection: a. Wash the membrane three times for 10 minutes each with Wash Buffer. b. Incubate the membrane with ECL substrate according to the manufacturer's instructions. c. Image the blot using a chemiluminescence detection system.

Generation of Site-Specific Phospho-Threonine Antibodies

The generation of high-quality phospho-specific antibodies is crucial for many of the experimental approaches described.

Protocol Outline: Polyclonal Antibody Production

-

Immunogen Design and Synthesis: a. Synthesize two peptides of 10-15 amino acids corresponding to the sequence surrounding the threonine of interest. One peptide will be phosphorylated on the target threonine, and the other will be non-phosphorylated. b. Couple the phosphorylated peptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to increase its immunogenicity.

-

Immunization: a. Immunize host animals (typically rabbits) with the KLH-conjugated phosphopeptide. b. Administer booster injections at regular intervals to elicit a strong immune response.

-

Antibody Purification: a. Collect antiserum from the immunized animals. b. Perform a two-step affinity purification: i. First, pass the antiserum over a column containing the non-phosphorylated peptide to remove antibodies that recognize the unmodified epitope. ii. Then, pass the flow-through over a column containing the phosphorylated peptide. The antibodies that bind to this column are specific for the phosphorylated epitope. Elute and collect these antibodies.

-

Validation: a. Validate the specificity of the purified antibody using ELISA and Western blotting with both the phosphorylated and non-phosphorylated peptides, as well as with cell lysates where the phosphorylation state of the target protein can be modulated.

Signaling Pathways and Logical Frameworks

The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and logical relationships involving threonine phosphorylation and epitope recognition.

References

- 1. bio-rad.com [bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. Strength of TCR–Peptide/MHC Interactions and In Vivo T Cell Responses [ouci.dntb.gov.ua]

- 4. Phosphoserine/threonine Monoclonal Antibody (7A1P3) (MA5-38234) [thermofisher.com]

- 5. Phosphorylation in protein-protein binding: effect on stability and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. REF Case study search [impact.ref.ac.uk]

- 10. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]

natural processing and presentation of threonine-containing epitopes

An In-depth Technical Guide to the Natural Processing and Presentation of Threonine-Containing Epitopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular mechanisms involved in the processing and presentation of antigenic epitopes containing threonine residues. Understanding these pathways is critical for the development of novel vaccines and immunotherapies, as the unique properties of threonine can significantly influence epitope generation, stability, and recognition by the immune system.

Introduction: The Significance of Threonine in Antigen Presentation

Threonine (Thr, T) is a polar amino acid with a hydroxyl group, making it a potential site for post-translational modifications (PTMs) such as phosphorylation and glycosylation. These modifications, along with the inherent physicochemical properties of threonine, play a crucial role in the intricate cascade of events that leads to T-cell activation. The journey of a threonine-containing epitope from a source protein to its presentation on a Major Histocompatibility Complex (MHC) molecule is governed by a series of specific enzymatic cleavages, transport processes, and binding interactions that can be influenced by the presence and state of this key residue. This guide will dissect the processing of threonine-containing epitopes through both MHC class I and class II pathways, explore the impact of PTMs, and detail the experimental protocols used to study these phenomena.

The MHC Class I Pathway: Presenting Intracellular Threonine-Containing Epitopes

The MHC class I pathway is responsible for presenting peptides derived from intracellular proteins to CD8+ cytotoxic T-lymphocytes (CTLs).[1] This process is fundamental for immune surveillance against viral infections and cancer.

Proteasomal Degradation

The initial step in generating MHC class I epitopes is the degradation of cytosolic proteins by the proteasome.[2] The proteasome is a multi-catalytic protease complex whose active sites are located on the N-terminal threonine residues of its β-subunits.[3][4] The mechanism involves a threonine-dependent nucleophilic attack to break peptide bonds.[4]

Cells express a constitutive proteasome (cCP) and, particularly in hematopoietic cells or upon interferon-γ stimulation, an immunoproteasome (iP).[3][5] These two forms of the proteasome exhibit different cleavage specificities, which can impact the repertoire of generated peptides.[5][6]

Cleavage Specificity at Threonine Residues: The cleavage preference of proteasomes is a key determinant of the C-terminus of MHC class I epitopes.[7] Studies comparing the cleavage motifs of constitutive and immunoproteasomes have revealed distinct preferences that can affect the generation of threonine-containing peptides. The constitutive proteasome shows an increased preference for cleaving after small, polar amino acid residues, including threonine, compared to the immunoproteasome, which favors cleavage after bulky, hydrophobic residues.[5][6]

Table 1: Comparative P1 Cleavage Preferences of Constitutive and Immunoproteasomes

| Amino Acid Type at P1 Position | Constitutive Proteasome (cP) Preference | Immunoproteasome (iP) Preference | Reference |

| Small/Polar (e.g., Ser, Thr, Gln) | Increased | Decreased | [5][6] |

| Bulky/Hydrophobic (e.g., Trp) | Decreased | Increased | [5][6] |

| Basic (e.g., Arg) | Increased | Decreased | [5][6] |

Peptide Transport via TAP

Peptides generated by the proteasome are translocated from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[2][8] TAP is a heterodimeric complex that preferentially transports peptides 8-16 amino acids in length.[8] The affinity of a peptide for TAP is primarily determined by its N- and C-terminal residues.[9] While human TAP is relatively permissive, its selectivity can influence the pool of peptides available for MHC class I loading.[10] Peptides with low TAP affinity may require N-terminal extensions to be efficiently transported into the ER as precursor epitopes.[10]

N-terminal Trimming in the ER

Once in the ER, many peptide precursors are longer than the optimal 8-10 amino acids for MHC class I binding and must be trimmed at their N-terminus. This trimming is performed by ER aminopeptidases, ERAP1 and ERAP2 in humans.[11] These enzymes have complementary specificities; for instance, ERAP1 may be unable to remove certain N-terminal amino acids that are efficiently cleaved by ERAP2, requiring the concerted action of both enzymes for some epitopes.[11] The internal sequence of the peptide can also influence the trimming efficiency by ERAP1.

MHC Class I Binding and Surface Presentation

The final trimmed peptides bind to nascent MHC class I molecules within the peptide-loading complex. The peptide's sequence, particularly the anchor residues at positions 2 and the C-terminus, dictates the stability of the peptide-MHC complex. This complex then traffics to the cell surface for presentation to CD8+ T cells.

The MHC Class II Pathway: Presenting Extracellular Threonine-Containing Epitopes

The MHC class II pathway presents peptides derived from extracellular proteins to CD4+ helper T cells, which are crucial for orchestrating the adaptive immune response.[1][12]

Antigen Uptake and Endosomal Processing

Antigen Presenting Cells (APCs) such as dendritic cells, macrophages, and B cells internalize extracellular antigens into endosomes.[12] Within the endosomal-lysosomal compartments, the pH becomes increasingly acidic, activating a series of proteases, primarily cathepsins.[12]

Cathepsin Cleavage: Cathepsins (e.g., Cathepsin L, S, B, V) are responsible for degrading internalized proteins into peptides suitable for MHC class II binding.[13] Their cleavage specificities are influenced by the local pH and the protein substrate. For example, Cathepsin V has been shown to cleave peptides with Threonine at the P1 position.[13] The combined action of various cathepsins generates a diverse pool of peptides.

MHC Class II Trafficking and Peptide Loading

Newly synthesized MHC class II molecules in the ER associate with the invariant chain (Ii), which blocks the peptide-binding groove and directs the complex to the endosomal pathway.[1] In the MHC class II compartment (MIIC), Ii is degraded, leaving a small fragment called CLIP in the groove. The HLA-DM molecule then catalyzes the exchange of CLIP for a higher-affinity antigenic peptide. The resulting stable peptide-MHC class II complex is transported to the cell surface for presentation.

Impact of Post-Translational Modifications of Threonine

The hydroxyl group of threonine is a substrate for significant PTMs, namely phosphorylation and O-glycosylation, which can dramatically alter epitope presentation and T-cell recognition.

Phosphorylation

Deregulated protein phosphorylation is a hallmark of cancer, leading to the generation of a unique repertoire of phosphopeptides that can be presented by MHC class I molecules.[14] These phosphopeptides can act as tumor-specific neoantigens.

Impact on MHC Binding: Phosphorylation can substantially increase the binding affinity of a peptide for an MHC class I molecule.[14][15] Crystal structures have revealed that a phosphate group can create new, energetically favorable contacts with the MHC molecule, compensating for otherwise suboptimal anchor residues.[15] This allows for the presentation of peptides that would not normally bind in their non-phosphorylated state.

Table 2: Impact of Threonine Phosphorylation on Peptide Affinity for HLA-A*0201

| Peptide Sequence | Modification | IC50 (nM) | Fold Change in Affinity | Reference |

| FTADLMGQF | None | > 50,000 | - | [16] |

| FpTADLMGQF | Phosphorylation | 2,700 | > 18.5 | [16] |

| RTVAAPSVF | None | > 50,000 | - | [16] |

| RpTVAAPSVF | Phosphorylation | 4,200 | > 11.9 | [16] |

IC50 denotes the concentration of peptide required to inhibit the binding of a standard reference peptide by 50%. A lower IC50 indicates higher affinity.

O-Glycosylation

O-linked glycosylation, the attachment of a sugar moiety to the hydroxyl group of threonine or serine, is common on extracellular and secreted proteins. Aberrant glycosylation in cancer cells can generate novel glycopeptide epitopes presented by MHC class II molecules.[17][18] T-cell receptors can recognize both the peptide backbone and the attached glycan, demonstrating a high degree of specificity for the complete glycopeptide structure.[17]

Experimental Methodologies

Studying the processing and presentation of threonine-containing epitopes requires a combination of immunological, biochemical, and analytical techniques.

Mass Spectrometry-Based Immunopeptidomics

This is the gold-standard method for identifying the repertoire of peptides naturally presented by MHC molecules on the cell surface.

Experimental Protocol Outline:

-

Cell Lysis: Lyse a large number of cells (typically >1x10⁸) using a detergent-based buffer to solubilize membrane proteins.

-

Immunoaffinity Purification: Use monoclonal antibodies specific for MHC class I or class II molecules (e.g., W6/32 for HLA-A, B, C) coupled to beads to capture MHC-peptide complexes from the cell lysate.

-

Peptide Elution: Elute the bound peptides from the MHC molecules using a mild acid treatment (e.g., 0.1% trifluoroacetic acid).

-

Peptide Separation: Separate the complex peptide mixture, often by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mass Spectrometry Analysis: Analyze the eluted peptides using tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra are matched against a protein sequence database to identify the peptide sequences.[19]

-

PTM Analysis (Optional): For identifying modified peptides, specific enrichment steps (e.g., immobilized metal affinity chromatography [IMAC] for phosphopeptides) can be incorporated before MS analysis.[16] Specialized database search algorithms are used to identify mass shifts corresponding to specific PTMs.[20][21]

In Vitro Antigen Presentation Assay

This assay measures the ability of APCs to process and present a specific antigen to T cells.

Experimental Protocol Outline:

-

Prepare APCs: Culture antigen-presenting cells, such as dendritic cells or B-lymphoblastoid cell lines.

-

Antigen Loading: Incubate the APCs with the source protein or peptide containing the threonine epitope of interest.

-

Co-culture with T cells: After an appropriate incubation time for antigen processing, co-culture the APCs with a T-cell line or clone that is specific for the epitope.

-

Measure T-cell Activation: T-cell activation can be quantified by measuring:

-

Cytokine Secretion: Measure the concentration of cytokines like IL-2 or IFN-γ in the culture supernatant using ELISA.

-

T-cell Proliferation: Label T cells with a dye like CFSE and measure dye dilution by flow cytometry.

-

-

Controls: Include negative controls (APCs without antigen) and positive controls (APCs pulsed with the minimal synthetic epitope).

In Vitro Proteasome Digestion Assay

This assay assesses the cleavage of a protein or long peptide by purified proteasomes.

Experimental Protocol Outline:

-

Substrate: Use a purified full-length protein or a synthetic polypeptide containing the sequence of interest.

-

Proteasome Preparation: Use purified 20S constitutive or immunoproteasomes.

-

Digestion Reaction: Incubate the substrate with the proteasome in an appropriate buffer for various time points.

-

Analysis of Products: Stop the reaction and analyze the resulting peptide fragments by mass spectrometry or HPLC to map the cleavage sites.

-

Quantification: For quantitative analysis, methods like Edman sequencing can be combined with MS to determine the amount of each peptide fragment produced.[3]

TAP Peptide Translocation Assay

This assay measures the efficiency of peptide transport into the ER.

Experimental Protocol Outline:

-

Cell Permeabilization: Use a gentle detergent like Streptolysin O (SLO) to selectively permeabilize the plasma membrane of cells, leaving the ER membrane intact.

-

Peptide Substrate: Use a synthetic peptide substrate that is fluorescently labeled and contains a consensus sequence for N-linked glycosylation.

-

Transport Reaction: Incubate the permeabilized cells with the peptide substrate in the presence of ATP.

-

ER Retention: Peptides successfully transported into the ER by TAP will be glycosylated, trapping them inside the ER lumen.

-

Quantification: Wash the cells to remove untransported peptide and quantify the amount of transported, glycosylated peptide inside the cells using flow cytometry.[22]

Conclusion and Future Directions

The processing and presentation of threonine-containing epitopes are complex processes influenced by proteasome specificity, peptide transport and trimming efficiencies, and the profound impact of post-translational modifications. The constitutive proteasome's preference for cleaving after threonine suggests a significant role in generating the C-termini of such epitopes under homeostatic conditions. Furthermore, PTMs like phosphorylation can create novel, high-affinity neoantigens, providing exciting targets for cancer immunotherapy.

Future research should focus on obtaining more granular quantitative data on how threonine and its modified forms influence each step of the antigen processing pathway. High-throughput immunopeptidomic studies combined with phosphoproteomics and glycoproteomics will be essential to fully map the landscape of modified threonine epitopes in various disease states. This deeper understanding will be invaluable for the rational design of vaccines and T-cell based therapies that can effectively target these unique antigenic determinants.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. Discrete Cleavage Motifs of Constitutive and Immunoproteasomes Revealed by Quantitative Analysis of Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]

- 6. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.iedb.org [tools.iedb.org]

- 8. Frontiers | Structure and Dynamics of Antigenic Peptides in Complex with TAP [frontiersin.org]

- 9. Recognition principle of the TAP transporter disclosed by combinatorial peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Transporters Associated with Antigen Processing (Taps) Select Epitope Precursor Peptides for Processing in the Endoplasmic Reticulum and Presentation to T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MHC Class II epitope predictive algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphorylation-dependent interaction between antigenic peptides and MHC class I: a molecular basis for presentation of transformed self - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphorylation-dependent interact ... | Article | H1 Connect [archive.connect.h1.co]